molecular formula C11H15N3 B13034986 2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine

2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine

Cat. No.: B13034986
M. Wt: 189.26 g/mol
InChI Key: ZWIIJENDJSUCQM-UHFFFAOYSA-N
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Description

2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This structure is significant due to its presence in various biologically active molecules, making it a valuable scaffold in medicinal chemistry. The compound’s unique structure allows it to interact with specific biological targets, leading to potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine typically involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization. One common method includes the cyclization of 2-bromo-5-iodopyridine with appropriate precursors under base-mediated conditions . Another approach involves the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the aforementioned synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific enzymes or receptors. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, preventing the receptor’s activation and subsequent signal transduction . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for biological targets. This makes it a valuable lead compound for drug development.

Biological Activity

2-Methyl-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₁H₁₄N₂
  • Molecular Weight : 174.25 g/mol

This compound features a pyrrolo[2,3-b]pyridine core, which is known for its diverse biological activities, particularly in the context of kinase inhibition.

Research indicates that compounds with similar structures often act as inhibitors of various kinases, including SGK-1 (serum/glucocorticoid-regulated kinase 1). Inhibition of SGK-1 is associated with therapeutic effects in conditions such as cancer and metabolic disorders .

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC₅₀ (μM)Reference
Compound AHeLa (Cervical)0.126
Compound BSMMC-7721 (Liver)0.071
Compound CK562 (Leukemia)0.164

These findings suggest that modifications to the core structure can enhance anticancer activity, highlighting the importance of structure-activity relationship (SAR) studies.

Neuroprotective Effects

In addition to anticancer properties, compounds like this compound have been investigated for neuroprotective effects. Specifically, D3 dopamine receptor agonists have shown efficacy in models of neurodegeneration. The compound's ability to promote β-arrestin translocation and G protein activation suggests potential applications in treating Parkinson's disease and other neurodegenerative disorders .

Case Studies

  • Dopamine Receptor Agonism : A study demonstrated that a related compound exhibited potent D3 receptor agonism with an EC₅₀ of 710 nM while showing no significant activity at the D2 receptor. This selectivity may reduce side effects commonly associated with D2 receptor activation .
  • Kinase Inhibition : Another study highlighted the use of pyrrolo[2,3-b]pyridine derivatives in inhibiting SGK-1 activity, which is implicated in various diseases including cancer and diabetes. The specific inhibition profile suggests a targeted approach to therapy using these compounds .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-methyl-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-2-amine

InChI

InChI=1S/C11H15N3/c1-11(2,12)6-8-7-14-10-9(8)4-3-5-13-10/h3-5,7H,6,12H2,1-2H3,(H,13,14)

InChI Key

ZWIIJENDJSUCQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CNC2=C1C=CC=N2)N

Origin of Product

United States

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